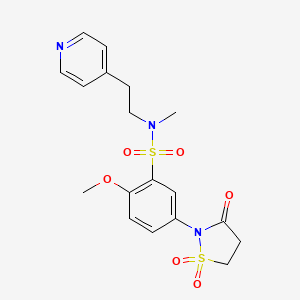![molecular formula C11H7BrN2 B3198528 8-bromo-5H-pyrido[4,3-b]indole CAS No. 1015460-56-6](/img/structure/B3198528.png)
8-bromo-5H-pyrido[4,3-b]indole
説明
8-bromo-5H-pyrido[4,3-b]indole is a chemical compound with the CAS number 1015460-56-6 . It has a molecular weight of 247.09 and its IUPAC name is this compound . It is an off-white solid and is used in diverse scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H . This indicates the presence of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 247.09 .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : 5-Aryl-5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles, chemically related to 8-bromo-5H-pyrido[4,3-b]indole, were synthesized using a practical four-step strategy, highlighting the domino Pd- and Cu-catalyzed C–N coupling reactions as key steps (Tran Hung et al., 2019).
- Chemical Derivatives and Synthesis : Various 1-amino-substituted 5H-pyrido[4,3-b]indoles and related compounds have been synthesized using previously described techniques, demonstrating the chemical versatility and potential for producing structurally diverse derivatives (C. Nguyen et al., 1992).
Potential Biological and Pharmaceutical Applications
- Antitumor Activity : Synthesized derivatives of 4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, structurally similar to this compound, demonstrated antitumor activity in vitro and in vivo, suggesting potential pharmaceutical applications in cancer treatment (C. Nguyen et al., 1990).
- Heterocyclic Chemistry : The study of pyrazino-fused carbazoles and carbolines, including compounds like this compound, highlights their importance in medicinal chemistry and the development of new therapeutic agents (Frédéric Lassagne et al., 2018).
Analytical Chemistry and Detection Methods
- Detection and Isolation : Methods have been developed for isolating and detecting mutagenic amines, including this compound derivatives, in beef extracts using solid-phase extraction and liquid chromatography, indicating their importance in food safety and environmental health studies (M. Galceran et al., 1996).
Environmental and Health Implications
- Mutagenicity in Food : The presence of mutagenic compounds such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, a structurally related compound to this compound, in broiled fish, highlights the environmental and dietary significance of these compounds (Z. Yamaizumi et al., 1980).
作用機序
While the specific mechanism of action for 8-bromo-5H-pyrido[4,3-b]indole is not available, a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives, which are structurally similar, revealed that these compounds could inhibit the polymerization of tubulin and disrupt the microtubule network of cells . They also arrested the cell cycle at the G2/M phase and induced apoptosis in a dose-dependent manner .
特性
IUPAC Name |
8-bromo-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZKFCZEMHCHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3198445.png)
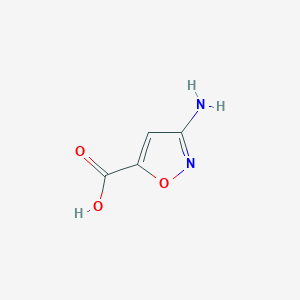
![1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B3198455.png)
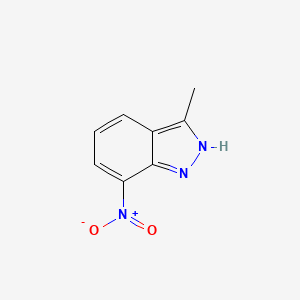
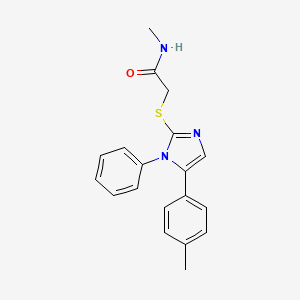
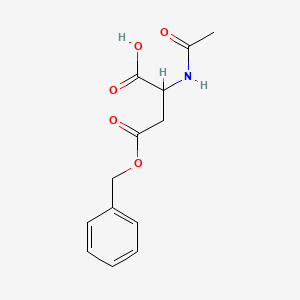

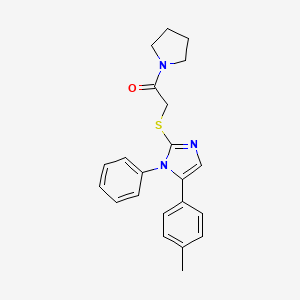
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B3198493.png)


![3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]Propanal](/img/structure/B3198519.png)
![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)
